molecular formula C8H8N2O B2666782 6-Methoxy-4-methylnicotinonitrile CAS No. 243469-66-1

6-Methoxy-4-methylnicotinonitrile

Cat. No.: B2666782
CAS No.: 243469-66-1
M. Wt: 148.165
InChI Key: LWCBAYCUKHGSAC-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylnicotinonitrile (CAS: 1355196-92-7) is a substituted pyridine derivative with the molecular formula C₈H₇N₂O. Its structure features a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 4-position, and a cyano group (-CN) at the 3-position of the pyridine ring. This compound belongs to the nicotinonitrile family, which is widely studied for its applications in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents .

Nicotinonitriles are typically synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile, as seen in structurally related compounds .

Properties

IUPAC Name

6-methoxy-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCBAYCUKHGSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243469-66-1
Record name 6-methoxy-4-methylpyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylnicotinonitrile can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its chemical structure .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy/Chloro: The methoxy group in this compound is electron-donating, enhancing resonance stabilization of the pyridine ring compared to electron-withdrawing chloro (-Cl) or polar hydroxy (-OH) groups. This difference impacts solubility and reactivity .

Bioactivity

Nicotinonitrile derivatives exhibit diverse bioactivities, including antitumor, antimicrobial, and anti-hyperglycemic effects. For example:

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile demonstrates fluorescent properties and π-π stacking interactions, making it suitable for optical materials .

Material Science

  • Fluorescence: Methoxy-substituted nicotinonitriles often exhibit strong fluorescence due to extended conjugation. For instance, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile forms wave-like sheets stabilized by N–H···N hydrogen bonds and π-π interactions, enhancing its optical properties .
  • Stability: The methyl group in this compound may improve thermal stability compared to hydroxy or amino analogs, which are prone to oxidation .

Biological Activity

6-Methoxy-4-methylnicotinonitrile is a chemical compound characterized by the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. Recent studies have begun to elucidate its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The unique substitution pattern of this compound, which includes a methoxy group and a nitrile functional group on a pyridine ring, contributes to its distinct chemical and biological properties. This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Functional GroupsMethoxy (-OCH3), Nitrile (-CN)
Chemical ClassNicotinonitriles

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Antifungal Effects

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens. The mechanism underlying this activity may involve disruption of fungal cell membranes or interference with essential metabolic pathways.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within microbial cells. It may bind to enzymes or receptors, modulating their activity and leading to inhibition of growth or cell death. However, detailed studies are still required to fully elucidate these pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined for both strains.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study reported that treatment with this compound resulted in a significant reduction in fungal colony-forming units (CFUs), highlighting its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
6-Methoxy-2-methylnicotinonitrile Moderate antibacterialDifferent substitution pattern
4-Methoxy-6-methylnicotinonitrile Low antifungalLacks nitrile group
2,6-Dimethoxynicotinonitrile High antifungalContains two methoxy groups

The comparative analysis indicates that while other nicotinonitriles possess biological activities, this compound stands out due to its specific structural features that enhance its antimicrobial and antifungal properties.

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